Phenylamino

Description

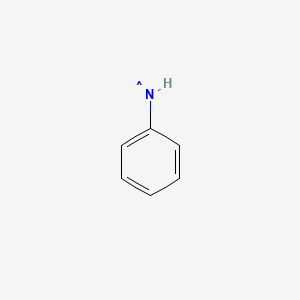

Structure

3D Structure

Properties

IUPAC Name |

aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array | |

| Record name | Benzenamine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136260-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165260-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114464-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020090 | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.] | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4% | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F] | |

CAS No. |

62-53-3 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/aniline-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIR7XX2F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BW657890.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Phenylamino Compounds

Direct Amination Reactions for Phenylamino Group Installation

Direct amination strategies focus on forming the critical C-N bond that links an aromatic ring to a nitrogen atom, thereby installing the this compound group. These methods are highly valued for their atom economy and efficiency.

The Buchwald-Hartwig amination stands as a preeminent method for the palladium-catalyzed cross-coupling of aryl or vinyl halides (or pseudohalides like triflates) with primary or secondary amines, amides, or related nitrogen nucleophiles. This reaction is instrumental in forging C(aryl)-N bonds, directly leading to the formation of N-aryl amines, including this compound derivatives. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine deprotonation and coordination, reductive elimination to form the C-N bond, and regeneration of the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is heavily reliant on the judicious choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and chelating phosphines (e.g., BINAP, DPPF), have proven exceptionally effective in promoting high catalytic activity, broad substrate scope, and tolerance to various functional groups. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are commonly employed to deprotonate the amine, facilitating its coordination to the palladium center.

Research findings have demonstrated the remarkable efficiency of this methodology for synthesizing a wide range of N-phenylamines. For instance, aryl bromides and iodides generally react readily with primary amines, including aniline (B41778) derivatives, under mild conditions, often affording yields exceeding 90%. The development of more active catalyst systems has also enabled the amination of less reactive aryl chlorides, which are more abundant and cost-effective starting materials. Studies have highlighted the impact of ligand structure on reaction rates and substrate scope, with specific ligands being optimized for the coupling of challenging substrates, such as those bearing sterically hindered groups or electron-withdrawing substituents.

Table 2.1.1: Exemplary Buchwald-Hartwig Amination Reactions for this compound Compound Synthesis

| Aryl Halide (or Pseudohalide) | Amine | Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Bromobenzene | Aniline | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 100 | 92 | High yield for simple aryl bromide and primary amine coupling. |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 110 | 88 | Effective amination of an aryl chloride using a bulky phosphine. |

| 2-Iodotoluene | Morpholine | Pd(dba)₂ + BINAP | Cs₂CO₃ | Toluene | 90 | 95 | Efficient coupling with a cyclic secondary amine. |

| Phenyl triflate | Benzylamine | Pd(OAc)₂ + DavePhos | Cs₂CO₃ | Dioxane | 80 | 91 | Coupling of a phenyl pseudohalide with a primary amine. |

| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ + BrettPhos | NaOtBu | Toluene | 100 | 93 | Tolerates electron-withdrawing nitrile group. |

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route to this compound compounds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group (e.g., halogen, nitro). In these reactions, a nucleophile, such as an amine or ammonia (B1221849), attacks the electron-deficient aromatic ring, leading to the displacement of the leaving group. The mechanism proceeds via a Meisenheimer complex intermediate, which is stabilized by the EWGs.

For the synthesis of this compound compounds, SNAr is typically employed when starting with a substituted halobenzene that possesses strong EWGs. For example, the reaction of 4-chloronitrobenzene with aniline under basic conditions can yield 4-(this compound)nitrobenzene. The nitro group activates the para-position for nucleophilic attack, facilitating the displacement of the chloride. Similarly, reactions involving fluorinated aromatics, where fluorine is an excellent leaving group in SNAr, can also be utilized.

While SNAr is effective for activated systems, it is generally less versatile than transition-metal catalyzed methods for unactivated or electron-rich aromatic rings. However, for specific substrates, it can be a cost-effective and straightforward method, often requiring only moderate temperatures and common bases. Research in this area focuses on developing more efficient leaving groups and understanding the electronic effects of substituents on reaction rates and selectivity.

Formation of this compound Derivatives via Condensation and Cyclization Reactions

Condensation and cyclization reactions offer powerful pathways to construct complex molecules incorporating the this compound moiety, often by building heterocyclic frameworks or forming new carbon-carbon and carbon-heteroatom bonds.

Phenylthiosemicarbazide (C₆H₅-NH-CS-NH-NH₂) and its derivatives are versatile building blocks for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. The presence of multiple nucleophilic sites (amino groups and the thione sulfur) and an electrophilic carbon (thiocarbonyl) allows for diverse cyclization pathways.

For instance, phenylthiosemicarbazide readily reacts with α-halocarbonyl compounds or 1,3-dielectrophiles to form various heterocyclic systems. Reaction with α-haloketones, followed by cyclization and dehydration, can lead to the formation of 2-amino-5-aryl-1,3,4-thiadiazoles, where the this compound group is retained as an exocyclic substituent. Similarly, condensation with β-dicarbonyl compounds or their equivalents can yield pyrimidine (B1678525) derivatives. For example, reacting phenylthiosemicarbazide with 1,3-dicarbonyl compounds under acidic or basic conditions can result in the formation of 2-phenylamino-substituted pyrimidines.

Research has explored various cyclization conditions, including acid catalysis (e.g., HCl, H₂SO₄, acetic acid), base catalysis (e.g., NaOH, KOH, pyridine), and oxidative cyclization using reagents like ferric chloride or iodine. These methods allow for the efficient construction of fused or non-fused heterocyclic systems, many of which exhibit significant biological activities, such as antimicrobial, antiviral, and anticancer properties.

Table 2.2.1: Heterocycles Synthesized from Phenylthiosemicarbazide

| Starting Material (Phenylthiosemicarbazide Derivative) | Reactant/Reagent | Product Class | Example Product Structure (General) | Reaction Type |

| Phenylthiosemicarbazide | α-Halo ketone (e.g., chloroacetone) + Oxidant | 1,3,4-Thiadiazole | 2-Anilino-5-methyl-1,3,4-thiadiazole | Cyclocondensation |

| Phenylthiosemicarbazide | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Pyrimidine | 2-Anilino-4,6-dimethylpyrimidine | Cyclocondensation |

| Phenylthiosemicarbazide | Formic acid / orthoformate ester | 1,2,4-Triazole | 3-Anilino-1,2,4-triazole | Cyclocondensation |

| N-Phenyl-N'-alkylthiourea | α,β-Unsaturated carbonyl compound | Dihydropyrimidine | Dihydropyrimidine derivative | Biginelli-like |

The condensation of aniline and its substituted derivatives with aldehydes and ketones is a fundamental reaction for forming imines, also known as Schiff bases. These reactions typically proceed under mild acidic or neutral conditions, often with the removal of water, to yield C=N double bonds. The resulting imines are valuable intermediates in organic synthesis, serving as precursors for a variety of compounds, including amines (via reduction), heterocycles, and ligands.

For instance, the reaction of aniline with benzaldehyde (B42025) yields N-benzylideneaniline (a Schiff base). This imine can be further reduced using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to produce N-phenylbenzylamine.

Phenylhydrazines, which contain a this compound-like structure (Ph-NH-NH₂), are also key players in condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These hydrazones can then undergo cyclization reactions, such as the Fischer indole (B1671886) synthesis or the formation of pyrazolines. For example, the reaction of phenylhydrazine (B124118) with α,β-unsaturated carbonyl compounds results in hydrazones that cyclize to form pyrazolines, a class of five-membered heterocycles.

Table 2.2.2: Condensation Reactions Involving this compound Precursors

| Starting Material (this compound Precursor) | Carbonyl Compound | Product Type | Reaction Conditions (Typical) | Further Transformation (Example) |

| Aniline | Benzaldehyde | Imine | Acid catalyst, -H₂O | Reduction to N-phenylbenzylamine |

| Aniline | Acetone | Imine | Acid catalyst, -H₂O | Reduction to N-phenylisopropylamine |

| Phenylhydrazine | Acetophenone | Hydrazone | Acid catalyst, -H₂O | Fischer Indole Synthesis |

| Phenylhydrazine | Chalcone | Pyrazoline | Acid/Base catalyst, -H₂O | N-phenyl-substituted pyrazoline |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, thereby minimizing steps, waste, and purification efforts. The this compound moiety can be readily incorporated into molecules synthesized via various MCRs.

The Kabachnik-Fields reaction is a classic MCR involving the reaction of an amine, an aldehyde, and a dialkyl phosphite (B83602) (or related P(III) species) to form α-aminophosphonates. When aniline is used as the amine component, the reaction yields N-phenyl-α-aminophosphonates. These compounds are of significant interest due to their structural similarity to amino acids and their diverse biological activities, including potential enzyme inhibition and antimicrobial properties. The reaction typically proceeds under mild conditions, often uncatalyzed or with mild Lewis or Brønsted acid catalysis.

The Hantzsch pyridine (B92270) synthesis is another prominent MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or related 1,3-dicarbonyl compound), and ammonia or a primary amine to form a dihydropyridine (B1217469), which can then be oxidized to a pyridine. When aniline is used as the amine component, the reaction leads to the formation of N-phenyl-substituted dihydropyridines or pyridines, depending on the oxidation state. These N-aryl pyridines are valuable scaffolds in medicinal chemistry and materials science. Variations of the Hantzsch synthesis also exist for other heterocycles.

Table 2.2.3: Multi-component Reactions Incorporating the this compound Moiety

| Reaction Name | Components | Product Class | Example Product (General) | Role of this compound Precursor |

| Kabachnik-Fields Reaction | Aniline, Aldehyde, Dialkyl phosphite | α-Aminophosphonate | N-Phenyl-α-aminophosphonate | Amine component |

| Hantzsch Pyridine Synthesis | Aniline, Aldehyde, 2 x β-Keto ester | Dihydropyridine/Pyridine | N-Phenyl-substituted dihydropyridine/pyridine | Amine component |

| Biginelli Reaction | Aniline, Aldehyde, β-Keto ester (or similar) | Dihydropyrimidine | 4-Aryl-6-methyl-2-(this compound)-1,4-dihydropyrimidine | Amine component |

| Ugi Reaction | Aniline, Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino carboxamide | N-Phenyl substituted product | Amine component |

Compound List:

this compound

N-phenylamine

Diarylamine

Triarylamine

N-aryl heterocycle

4-(this compound)nitrobenzene

Phenylthiosemicarbazide

2-amino-5-aryl-1,3,4-thiadiazole

2-phenylamino-substituted pyrimidine

3-Anilino-1,2,4-triazole

Dihydropyrimidine derivative

Imine

Schiff base

N-phenylbenzylamine

Hydrazone

Pyrazoline

N-phenyl-substituted pyrazoline

α-Aminophosphonate

N-Phenyl-α-aminophosphonate

N-phenyl-substituted dihydropyridine

N-phenyl-substituted pyridine

4-Aryl-6-methyl-2-(this compound)-1,4-dihydropyrimidine

N-phenyl substituted α-acylamino carboxamide

Functionalization and Derivatization of Existing this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications primarily target the aromatic ring and the amine nitrogen.

Electrophilic Aromatic Substitution on the Phenyl Ring Activated by the Amino Group

The amino group (-NH₂) in aniline derivatives, a key this compound compound, is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). This is due to the delocalization of the nitrogen's lone pair into the aromatic π system, increasing electron density and thus enhancing reactivity towards electrophiles savemyexams.comallen.inmakingmolecules.comphysicsandmathstutor.comchemistrysteps.com.

Halogenation: Phenylamine reacts readily with bromine water at room temperature, undergoing trisubstitution to yield 2,4,6-tribromophenylamine. This reaction proceeds rapidly due to the high activation of the aromatic ring by the amino group, which directs substitution to the ortho and para positions savemyexams.comallen.inphysicsandmathstutor.com.

Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group, forming the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group, leading to a mixture of products, including a significant meta-substituted product (approximately 47%) and a para-product (approximately 51%), alongside undesired oxidation byproducts allen.in. To achieve selective nitration, particularly at the para position, the amino group is often protected via acetylation to form acetanilide (B955) before nitration allen.in. Milder conditions, such as using diluted acids or nitrate (B79036) salts, can also be employed for mononitration dntb.gov.ua.

Reactions at the Amine Nitrogen

The nitrogen atom of the this compound group is nucleophilic and can undergo various transformations.

Alkylation: The amine nitrogen can be alkylated using alkyl halides. However, aniline is a weaker nucleophile than aliphatic amines due to the delocalization of its lone pair into the benzene (B151609) ring, which reduces its availability for protonation or nucleophilic attack physicsandmathstutor.comyoutube.com.

Acylation: Phenylamine readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. For example, reaction with ethanoyl chloride or ethanoic anhydride (B1165640) yields N-phenylethanamide (acetanilide) chemguide.co.uklibretexts.org. This reaction is useful for protecting the amino group and modifying its electronic properties.

Diazotization: A crucial reaction of primary aromatic amines like phenylamine is diazotization. This involves reacting the amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form diazonium salts savemyexams.comchemguide.co.ukbeavon.org.uklibretexts.org. These diazonium salts are highly reactive intermediates, widely used in the synthesis of azo dyes and other organic compounds. For instance, benzenediazonium (B1195382) chloride is formed from phenylamine and nitrous acid in the presence of HCl chemguide.co.ukbeavon.org.uk. If the temperature rises above 10°C, the diazonium salt can decompose, leading to the formation of phenol (B47542) chemguide.co.ukbeavon.org.uk.

Derivatization through Oxidative Cyclization and Ring Closures

Oxidative cyclization reactions provide pathways to form heterocyclic compounds incorporating the this compound moiety. For example, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can yield indazoles organic-chemistry.org. This method, using oxidants like H₂O₂ with catalysts such as (NH₄)₂MoO₄, allows for the selective formation of various indazole tautomers, which are significant in drug design organic-chemistry.org. Another example involves the oxidative cyclization of d-fructose 4-phenylthiosemicarbazone with FeCl₃ to produce 2-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-5-phenylamino-1,3,4-thiadiazole ingentaconnect.com. Copper-catalyzed oxidative cyclization reactions have also been developed for the synthesis of quinazolinone and indazolone derivatives from 2-amino-N-phenyl benzamides researchgate.net.

Polymerization Reactions Involving this compound Monomers

This compound-containing compounds, particularly aniline, serve as monomers for the synthesis of conductive polymers, most notably polyaniline (PANI). Polyaniline is synthesized through the oxidative polymerization of aniline monomers tubitak.gov.trgoogle.comutb.czresearchgate.netnih.gov.

Chemical Oxidative Polymerization: This is the most common method, typically involving aniline monomers in an acidic medium with an oxidant like ammonium (B1175870) persulfate (APS) researchgate.netnih.gov. Acids such as HCl or H₂SO₄ are used as dopants google.comnih.gov. Hydrogen peroxide can also be used as an oxidant, often in conjunction with a metal-containing catalyst google.com. The process involves the formation of polyaniline in various oxidation states, such as emeraldine (B8112657) salt or base nih.gov.

Enzymatic Polymerization: An environmentally friendly approach involves enzymatic catalysis, such as using horseradish-derived peroxidase to oxidize aniline. This method can also incorporate biocompatible polymers like chitosan (B1678972) or poly(vinyl alcohol) as stabilizers for colloidal polyaniline particles utb.cz.

Poly[N,N-(this compound)disulfides]: Phenylamines can also be polymerized with disulfide transfer reagents to yield poly[N,N-(this compound)disulfides] (poly-NADs). These polymers exhibit conjugation along the backbone, perturbed by the aromatic rings, resulting in various colors from pale yellow to deep purple depending on the substituents on the aromatic ring nih.govresearchgate.netacs.org.

Emerging Synthetic Approaches

Novel synthetic strategies are continuously being developed to improve the efficiency, selectivity, and sustainability of this compound compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate and enhance various organic reactions involving this compound derivatives. Its application spans several areas:

Amide Formation: The reaction of aniline derivatives with carboxylic acids, such as formic acid, can be significantly optimized using microwave irradiation under solvent-free conditions, reducing reaction times and improving yields compared to conventional heating bibliotekanauki.pl.

Heterocyclization: Microwave-assisted synthesis has been employed for the efficient aqueous N-heterocyclization of aniline derivatives with alkyl dihalides to form N-aryl azacycloalkanes researchgate.net. This method offers a green approach by using water as a solvent and reducing reliance on volatile organic solvents researchgate.net.

Nucleophilic Aromatic Substitution: The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines can be efficiently achieved under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating rsc.org.

Other Reactions: Microwave irradiation has also been applied to other reactions involving this compound compounds, such as the synthesis of α-aryl-α-aminophosphonates via the Kabachnik–Fields reaction researchgate.net.

Table of Compounds Mentioned:

| Compound Name | CAS RN |

| Phenylamine (Aniline) | 62-53-3 |

| 2,4,6-Tribromophenylamine | 147-82-0 |

| Acetanilide (N-phenylethanamide) | 103-84-9 |

| Benzenediazonium chloride | 147-84-2 |

| Phenol | 108-95-2 |

| 2-Aminomethyl-phenylamines | N/A |

| Indazoles | N/A |

| 2-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-5-phenylamino-1,3,4-thiadiazole | N/A |

| 2-amino-N-phenyl benzamides | N/A |

| Quinazolinone | N/A |

| Indazolone | N/A |

| Polyaniline (PANI) | N/A |

| Poly[N,N-(this compound)disulfides] (poly-NADs) | N/A |

| N-aryl azacycloalkanes | N/A |

| 2-anilinopyrimidines | N/A |

| α-aryl-α-aminophosphonates | N/A |

| 2,5-Dimethoxy-4-((2-oxo-1-((this compound)carbonyl)propyl)azo)benzenediazonium chloride | 12235-36-8 |

| 4-maleimidobenzanilide (MB) | N/A |

| Methyl methacrylate (B99206) (MMA) | 80-62-6 |

| 2-chloro-4,6-dimethylpyrimidine | 1722-12-9 |

| 4-ethylaniline | 589-16-2 |

| 1,6-dibromohexane | 629-04-9 |

| 1-(4-ethylphenyl)-azepane | N/A |

| 3-R-2-(this compound)-1,4-naphthoquinone derivatives | N/A |

| 2-bromoimidazoles | N/A |

| 1-phenylamino-4,5-dimethylimidazole | N/A |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | N/A |

| N-[2-(this compound)phenyl]-N-methylformamide | N/A |

| (1-benzyl-3-phenylbenzimidazol-2-ylidene)silver(I) chloride | N/A |

| tert-Butyl (S)-(1-oxo-3-phenyl-1-(this compound)propan-2-yl)carbamate | N/A |

| 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione | N/A |

| diaminomaleonitrile (DAMN) | 1187-42-4 |

| 5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoyleth-enyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles | N/A |

| Ethyl 4-(N-phenylamino)butyrate | N/A |

| Diethyl (this compound)benzylposphonate | N/A |

This compound compounds, characterized by the presence of a this compound moiety (-NH-C₆H₅), are fundamental building blocks in organic synthesis, finding applications in pharmaceuticals, dyes, and materials science. Their versatile reactivity stems from the interplay between the aromatic ring and the amine nitrogen. This article delves into advanced synthetic methodologies, focusing on the functionalization and derivatization of existing this compound scaffolds, polymerization reactions, and emerging synthetic approaches.

Functionalization and Derivatization of Existing this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications primarily target the aromatic ring and the amine nitrogen.

Electrophilic Aromatic Substitution on the Phenyl Ring Activated by the Amino Group

The amino group (-NH₂) in aniline derivatives, a key this compound compound, is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). This is due to the delocalization of the nitrogen's lone pair into the aromatic π system, increasing electron density and thus enhancing reactivity towards electrophiles savemyexams.comallen.inmakingmolecules.comphysicsandmathstutor.comchemistrysteps.com.

Halogenation: Phenylamine reacts readily with bromine water at room temperature, undergoing trisubstitution to yield 2,4,6-tribromophenylamine. This reaction proceeds rapidly due to the high activation of the aromatic ring by the amino group, which directs substitution to the ortho and para positions savemyexams.comallen.inphysicsandmathstutor.com.

Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group, forming the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group, leading to a mixture of products, including a significant meta-substituted product (approximately 47%) and a para-product (approximately 51%), alongside undesired oxidation byproducts allen.in. To achieve selective nitration, particularly at the para position, the amino group is often protected via acetylation to form acetanilide before nitration allen.in. Milder conditions, such as using diluted acids or nitrate salts, can also be employed for mononitration dntb.gov.ua.

Reactions at the Amine Nitrogen

The nitrogen atom of the this compound group is nucleophilic and can undergo various transformations.